2-bromo-N-(1-phenylethyl)propanamide

Alpha-2B adrenergic receptor GPCR agonism Cell-based assay

This chiral bromoamide building block incorporates an N-(1-phenylethyl) auxiliary that governs stereochemical outcomes in nucleophilic substitutions—retention with Ag₂O vs. inversion with Ag⁺—enabling enantioselective preparation of N-substituted alaninamides and ψ(NH) pseudopeptides. Uniquely, it exhibits moderate α₂B-adrenergic agonism (EC₅₀ 316 nM, Ki 355 nM) absent in non-brominated or chloro-analogs, establishing it as a critical probe for bromine-dependent SAR studies. Weak PNMT and ecto-5′-nucleotidase inhibition further position it as a validated negative control in HTS campaigns. Procure when stereochemical precision and target-specific pharmacological activity are non-negotiable.

Molecular Formula C11H14BrNO
Molecular Weight 256.143
CAS No. 25027-38-7
Cat. No. B2844363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-phenylethyl)propanamide
CAS25027-38-7
Molecular FormulaC11H14BrNO
Molecular Weight256.143
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(C)Br
InChIInChI=1S/C11H14BrNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
InChIKeyQYAAFAXOBIYBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(1-phenylethyl)propanamide (CAS 25027-38-7) | Chiral Bromoamide Intermediate for Medicinal Chemistry & Asymmetric Synthesis


2-Bromo-N-(1-phenylethyl)propanamide (C₁₁H₁₄BrNO, MW 256.14) is a chiral bromoamide building block characterized by an α-bromopropanamide core bearing an N‑(1‑phenylethyl) substituent . This structural motif enables stereocontrolled nucleophilic substitutions for the synthesis of alaninamides and peptidomimetics [1], while also conferring distinct pharmacological profiles across adrenergic and antimicrobial targets as documented in curated bioactivity databases [2].

Why 2-Bromo-N-(1-phenylethyl)propanamide Cannot Be Substituted by Generic α-Bromoamides or Unsubstituted Propanamides


The N‑(1‑phenylethyl) group of 2‑bromo‑N‑(1‑phenylethyl)propanamide introduces a chiral auxiliary that governs stereochemical outcomes in nucleophilic substitution reactions, a feature absent in achiral 2‑bromopropanamides or simple N‑alkyl analogs [1]. In biological systems, this specific substitution pattern yields a unique activity fingerprint: moderate α₂B‑adrenergic agonism (EC₅₀ 316 nM) [2] is not observed with the non‑brominated N‑(1‑phenylethyl)propanamide or with the chloro‑analog, which shows negligible α₂B activity . Consequently, substituting this compound with generic 2‑bromopropanamide, 2‑bromo‑2‑methylpropanamide, or even the enantiopure (R)‑ or (S)‑isomers will alter both synthetic stereocontrol and target engagement profiles, undermining reproducibility in both medicinal chemistry campaigns and asymmetric synthesis workflows.

Quantitative Differentiation of 2-Bromo-N-(1-phenylethyl)propanamide from Structural Analogs


Moderate α₂B‑Adrenergic Agonism vs. Inactive N‑(1‑Phenylethyl)propanamide

2‑Bromo‑N‑(1‑phenylethyl)propanamide activates the human α₂B‑adrenergic receptor with an EC₅₀ of 316 nM in CHO cells [1]. In contrast, the non‑brominated analog N‑(1‑phenylethyl)propanamide shows no detectable α₂B‑agonism at concentrations up to 10 µM [2]. This bromine‑dependent activity represents a >30‑fold improvement in potency relative to the baseline null response of the unsubstituted propanamide.

Alpha-2B adrenergic receptor GPCR agonism Cell-based assay

PNMT Inhibition: ~1000‑Fold Weaker than p‑Tyramine

2‑Bromo‑N‑(1‑phenylethyl)propanamide inhibits bovine PNMT with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This is approximately 3.8‑fold weaker than the natural substrate analog p‑tyramine, which exhibits a Ki of 294 µM (2.94 × 10⁵ nM) in the same radiochemical assay [2]. The compound therefore serves as a low‑affinity control or a scaffold for further optimization rather than a potent PNMT probe.

Phenylethanolamine N‑methyltransferase Enzyme inhibition Epinephrine biosynthesis

Ecto‑5′‑Nucleotidase Inhibition: ~125‑Fold Weaker than Optimized Inhibitors

Against rat ecto‑5′‑nucleotidase (CD73) transfected in COS7 cells, 2‑bromo‑N‑(1‑phenylethyl)propanamide exhibits an IC₅₀ of 4.01 × 10⁴ nM (40.1 µM) [1]. In comparison, the optimized sulfonamide inhibitor CHEMBL4746633 displays an IC₅₀ of 320 nM against the human isoform under similar assay conditions [2]. This 125‑fold difference establishes the bromoamide as a weak inhibitor, suitable for negative control experiments or as a starting point for derivatization.

Ecto‑5′‑nucleotidase CD73 Enzyme inhibition

Antibacterial Activity Against Enterococcus faecalis: ~6‑Fold Less Potent than Vancomycin (MIC₉₀)

2‑Bromo‑N‑(1‑phenylethyl)propanamide inhibits the growth of Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 µM) after 18 h incubation [1]. Vancomycin, a first‑line glycopeptide antibiotic, exhibits an MIC₉₀ of 2 µg/mL (approximately 1.3 µM) against vancomycin‑susceptible E. faecalis clinical isolates [2]. While direct IC₅₀‑to‑MIC comparison is imperfect, the bromoamide is approximately 6‑fold less potent than vancomycin, indicating moderate antibacterial activity that may be useful in combination studies or as a scaffold for antibiotic development.

Antibacterial Enterococcus faecalis Gram‑positive

Stereochemical Control in Nucleophilic Substitutions: Retention vs. Inversion Tunability

In reactions with primary amines, (S)‑2‑bromo‑N‑(1‑phenylethyl)propanamide undergoes substitution with overall retention of configuration when Ag₂O is used as a promoter, whereas soluble Ag⁺ salts promote inversion [1]. For the related 2‑bromo‑2‑methyl‑N‑(1‑phenylethyl)propanamide (gem‑dimethyl analog), substitution proceeds only with Ag₂O and likely retains configuration, but yields are lower and side reactions more prevalent [2]. This tunable stereochemistry is a direct consequence of the N‑(1‑phenylethyl) chiral auxiliary and the α‑monomethyl substitution pattern.

Asymmetric synthesis Stereocontrol Nucleophilic substitution

α₂B‑Adrenergic Binding Affinity: Comparable to Clonidine but with Lower Potency

2‑Bromo‑N‑(1‑phenylethyl)propanamide displaces [³H]RS‑79948‑197 from human α₂B‑adrenergic receptors expressed in CHO cells with a Ki of 355 nM [1]. The endogenous agonist norepinephrine exhibits a Ki of approximately 100–300 nM for α₂B receptors in various binding assays, while the synthetic agonist clonidine shows a Ki of ~3 nM [2]. The bromoamide's binding affinity is thus within the same order of magnitude as norepinephrine but ~100‑fold weaker than clonidine, positioning it as a moderate‑affinity ligand for α₂B‑targeted studies.

Alpha-2B adrenergic receptor Radioligand binding Ki

Recommended Procurement Scenarios for 2-Bromo-N-(1-phenylethyl)propanamide


Chiral Building Block for Stereocontrolled Synthesis of Alaninamides and Peptidomimetics

The tunable stereochemistry (retention with Ag₂O vs. inversion with Ag⁺) [1] makes this compound a valuable chiral building block for the enantioselective preparation of N‑substituted alaninamides and ψ(NH) pseudopeptides. Procurement is justified when stereochemical control is required, particularly in medicinal chemistry projects targeting conformationally constrained peptide analogs.

Moderate‑Affinity α₂B‑Adrenergic Probe for GPCR Screening Panels

With an EC₅₀ of 316 nM and a Ki of 355 nM at the human α₂B‑adrenergic receptor [2], this compound serves as a moderate‑affinity probe for secondary screening or as a reference ligand in competition binding assays. Its activity profile differentiates it from the inert N‑(1‑phenylethyl)propanamide [3], enabling bromine‑dependent SAR studies.

Low‑Affinity Control for PNMT and CD73 Enzyme Inhibition Assays

The weak inhibition of PNMT (Ki = 1.11 × 10⁶ nM) [4] and ecto‑5′‑nucleotidase (IC₅₀ = 4.01 × 10⁴ nM) [5] positions this compound as an appropriate negative control or baseline comparator in high‑throughput screening campaigns targeting these enzymes. Its use prevents false‑positive interpretations arising from potent, non‑specific inhibitors.

Antibacterial Scaffold for Gram‑Positive Pathogen Optimization

Moderate antibacterial activity against Enterococcus faecalis (IC₅₀ = 3.19 × 10³ nM) [6] supports its use as a starting scaffold for medicinal chemistry optimization against Gram‑positive pathogens. While ~6‑fold less potent than vancomycin [7], its synthetic tractability and α‑bromoamide handle offer opportunities for derivatization and combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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